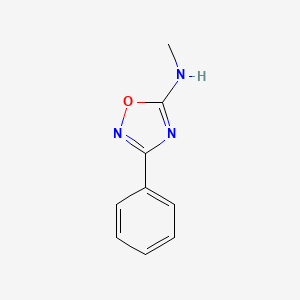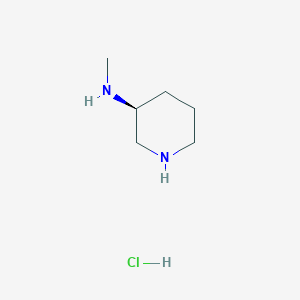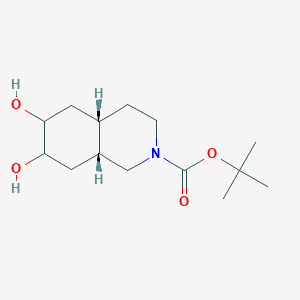
(4aS,8aR)-tert-Butyl 6,7-dihydroxyoctahydroisoquinoline-2(1H)-carboxylate
Vue d'ensemble
Description
(4aS,8aR)-tert-Butyl 6,7-dihydroxyoctahydroisoquinoline-2(1H)-carboxylate, also known as TB-DHQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Mécanisme D'action
(4aS,8aR)-tert-Butyl 6,7-dihydroxyoctahydroisoquinoline-2(1H)-carboxylate's mechanism of action is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the brain. Specifically, (4aS,8aR)-tert-Butyl 6,7-dihydroxyoctahydroisoquinoline-2(1H)-carboxylate has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that breaks down dopamine and other neurotransmitters. By inhibiting MAO-B, (4aS,8aR)-tert-Butyl 6,7-dihydroxyoctahydroisoquinoline-2(1H)-carboxylate may increase the levels of these neurotransmitters in the brain, which can have a positive effect on mood, cognition, and other brain functions.
Biochemical and Physiological Effects
(4aS,8aR)-tert-Butyl 6,7-dihydroxyoctahydroisoquinoline-2(1H)-carboxylate has been shown to have several biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. It has also been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4aS,8aR)-tert-Butyl 6,7-dihydroxyoctahydroisoquinoline-2(1H)-carboxylate in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, one limitation is that (4aS,8aR)-tert-Butyl 6,7-dihydroxyoctahydroisoquinoline-2(1H)-carboxylate is not very water-soluble, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for (4aS,8aR)-tert-Butyl 6,7-dihydroxyoctahydroisoquinoline-2(1H)-carboxylate research. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as a cognitive enhancer, particularly in individuals with cognitive deficits such as those with attention deficit hyperactivity disorder (ADHD) or traumatic brain injury (TBI). Additionally, further research is needed to fully understand (4aS,8aR)-tert-Butyl 6,7-dihydroxyoctahydroisoquinoline-2(1H)-carboxylate's mechanism of action and potential side effects.
Applications De Recherche Scientifique
(4aS,8aR)-tert-Butyl 6,7-dihydroxyoctahydroisoquinoline-2(1H)-carboxylate has shown promising results in various scientific research applications, particularly in the field of neuroscience. Studies have shown that (4aS,8aR)-tert-Butyl 6,7-dihydroxyoctahydroisoquinoline-2(1H)-carboxylate has neuroprotective properties, meaning it can protect neurons from damage or degeneration. It has also been shown to have anti-inflammatory properties, which may be beneficial in treating neuroinflammatory diseases such as multiple sclerosis and Alzheimer's disease.
Propriétés
IUPAC Name |
tert-butyl (4aS,8aR)-6,7-dihydroxy-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-5-4-9-6-11(16)12(17)7-10(9)8-15/h9-12,16-17H,4-8H2,1-3H3/t9-,10-,11?,12?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLPYQYHVZXYLU-JYBOHDQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC(C(CC2C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2CC(C(C[C@H]2C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4aS,8aR)-tert-Butyl 6,7-dihydroxyoctahydroisoquinoline-2(1H)-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(3-Oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3244460.png)
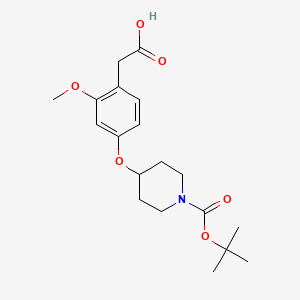
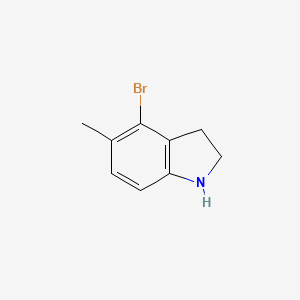
![(R)-6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B3244481.png)
![(R)-6,6'-Dimesityl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B3244487.png)
![4-Methyl-2-phenylbenzo[b]thiophene](/img/structure/B3244498.png)
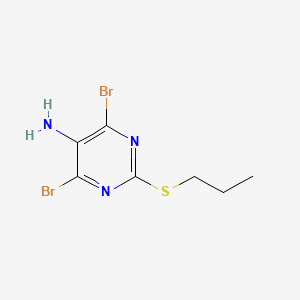
![Ethanol, 2-[[(3aR,4S,6R,6aS)-6-[[5-amino-6-bromo-2-(propylthio)-4-pyrimidinyl]amino]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-](/img/structure/B3244506.png)
